molecular formula C6H9BO2S B067913 (5-Ethylthiophen-2-yl)boronic acid CAS No. 162607-16-1

(5-Ethylthiophen-2-yl)boronic acid

Cat. No. B067913
M. Wt: 156.02 g/mol
InChI Key: SRCHLCSUUTVUNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (5-Ethylthiophen-2-yl)boronic acid often involves palladium-catalyzed coupling reactions. A notable example is the preparation of α-(trifluoromethyl)ethenyl boronic acid from 2-bromotrifluoropropene, showcasing the utility of boronic acids in the formation of valuable chemical building blocks through one-pot reactions (Jiang et al., 2001).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be extensively studied through spectroscopic methods. For instance, an investigation into the structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, which shares structural motifs with (5-Ethylthiophen-2-yl)boronic acid, has provided insights into the optimized geometry and electronic structure of such compounds using methods like FT–IR, UV–Vis, and DFT calculations (Ceylan et al., 2016).

Chemical Reactions and Properties

Boronic acids participate in a variety of chemical reactions, displaying unique reactivities due to their Lewis acidic boron centers. They are essential for the formation of boronate esters with diols and are used in catalysis, such as in the hydrothiolation of conjugated dienes with thiols, demonstrating the regioselective synthesis capabilities of boronic acid catalysts (Kumar et al., 2019).

Physical Properties Analysis

The physical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the synthesis and fluorescent sensing properties of boron-modified polythiophenes show how the attachment of different substituents to the boron atom can result in varying luminescence properties, highlighting the impact of molecular design on the physical characteristics of these compounds (Sundararaman et al., 2005).

Chemical Properties Analysis

The chemical properties of (5-Ethylthiophen-2-yl)boronic acid and related compounds are marked by their ability to form reversible covalent bonds with diols, enabling their use in recognition, sensing, and assembly applications. This reversible binding capability is fundamental to the utility of boronic acids in creating dynamic molecular systems and for their function as selective receptors and sensors (Bull et al., 2013).

Scientific Research Applications

Electrochromic Materials

Electrochromic materials, which change color upon electrical stimulation, have been developed using thiophene derivatives similar to (5-Ethylthiophen-2-yl)boronic acid. High-quality electrochromic polythiophenes were synthesized through electropolymerization, demonstrating potential for applications in smart windows, displays, and low-energy consumption devices (Alkan, Cutler, & Reynolds, 2003).

Organic Synthesis and Catalysis

The compound and its related derivatives are instrumental in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. A technique involving the use of copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the adaptability of thiophene boronic acids in forming diverse structures (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Insecticide Development

Dihaloaryl triazole compounds, which have shown significant efficacy against a range of insect pests, are synthesized using Suzuki couplings of halothiophene derivatives with boronic acids. This highlights the role of thiophene boronic acids in developing new insecticidal agents (Cudworth, Hegde, Yap, Guenthenspberger, Hamilton, Pechacek, Johnson, Bis, Tisdell, Dripps, Bruce, Dintenfass, Gifford, Karr, Kempe, McCormick, & Schoonover, 2007).

Polymer and Material Science

Boron and gallium esters derived from thiophene-based compounds have been explored for their potential in creating chelates with unique properties, useful in material science and catalysis (Gálvez-Ruíz, Solano-Ruiz, Sánchez-Ruiz, Contreras, & Flores‐Parra, 2007).

Sensing and Imaging

Thiophene derivatives bearing boronic acid groups have been designed for the highly sensitive fluorescence detection of ATP, indicating their potential in biochemical sensing and cellular imaging. Such materials offer a promising avenue for real-time bioanalytical applications and live cell imaging (Liu, Zhao, Cheng, Yao, & Lu, 2019).

Safety And Hazards

“(5-Ethylthiophen-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Future Directions

Boronic acids, including “(5-Ethylthiophen-2-yl)boronic acid”, have a promising future in the field of organic synthesis. Their mild and functional group tolerant reaction conditions make them ideal for a variety of chemical reactions . Furthermore, the introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

properties

IUPAC Name

(5-ethylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCHLCSUUTVUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598884
Record name (5-Ethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-2-yl)boronic acid

CAS RN

162607-16-1
Record name (5-Ethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethylthiophen-2-yl)boronic acid
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